An In-depth Technical Guide to the Chemical Properties of 3-amino-4-octanol
An In-depth Technical Guide to the Chemical Properties of 3-amino-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-amino-4-octanol (CAS No. 1001354-72-8) is an organic compound containing both an amino and a hydroxyl functional group.[1][2] This bifunctionality makes it a valuable intermediate in organic synthesis, with applications in the development of pharmaceuticals, materials, and fine chemicals.[1][3] Its structure, featuring two chiral centers, allows for the existence of four distinct stereoisomers, offering possibilities for stereoselective synthesis and applications.[4] This guide provides a comprehensive overview of the chemical and physical properties of 3-amino-4-octanol, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics.
Chemical and Physical Properties
3-amino-4-octanol is a colorless liquid under standard conditions.[1] The presence of both a polar amino group and a hydroxyl group allows for hydrogen bonding, influencing its solubility and boiling point.[1][3] The amino group imparts basic properties to the molecule.[1]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 1001354-72-8 | [1][5] |
| Molecular Formula | C₈H₁₉NO | [1][5] |
| Molecular Weight | 145.24 g/mol | [4][5] |
| IUPAC Name | 3-aminooctan-4-ol | [6] |
| Canonical SMILES | CCCCC(C(CC)N)O | [6] |
| InChI Key | AHZILZSKKSPIKM-UHFFFAOYSA-N | [4][6] |
| Synonyms | 4-Octanol, 3-amino-; Corrguard EXT | [1][6] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Density | 0.893 g/cm³ | [1][5] | |
| Boiling Point | 244 °C | [1][5] | |
| Flash Point | 101 °C | [1][5] | |
| Vapor Pressure | 2.8 Pa | at 20 °C | [1][5] |
| Water Solubility | 43 g/L | at 25 °C | [1][5] |
| pKa | 12.95 ± 0.45 | Predicted | [5] |
| LogP | 1.97510 | [1][5] | |
| Topological Polar Surface Area | 46.3 Ų | [6] |
Synthesis and Experimental Protocols
The primary synthetic route to 3-amino-4-octanol involves a two-step process. The first step is a Henry reaction (also known as a nitroaldol reaction) between 1-nitropropane and valeraldehyde to form the precursor, 3-nitro-4-octanol.[2][7] The second step is the catalytic hydrogenation of the nitro group to yield the final amino alcohol product.[5]
Protocol 1: Synthesis of 3-nitro-4-octanol (Henry Reaction)
This protocol is based on the general principles of the Henry reaction for producing nitroalcohols.[2][7] The reaction involves the base-catalyzed condensation of 1-nitropropane and valeraldehyde.[7] The use of a two-phase system (organic and aqueous) has been shown to improve reaction rates.[7]
Materials:
-
1-nitropropane
-
Valeraldehyde
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, addition funnel, thermocouple
Procedure:
-
Equip a 1-liter, three-necked round-bottomed flask with a magnetic stirrer, a thermocouple, an addition funnel, and a nitrogen inlet.
-
Charge the flask with 1-nitropropane (3.37 mols) and methanol (150 g).[5] Stir the mixture under a nitrogen atmosphere.
-
Prepare the catalyst by mixing an aqueous sodium hydroxide solution (e.g., 16 g of a 10% solution).[5]
-
Slowly add the valeraldehyde to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30 °C using a water bath if necessary.
-
After the addition is complete, add the caustic catalyst to the flask.[5] The reaction color will typically change to orange, and a slight exotherm may be observed.[5]
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 3-nitro-4-octanol.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 3-amino-4-octanol (Catalytic Hydrogenation)
This protocol details the reduction of the nitro intermediate to the final amine product using Raney Nickel as a catalyst.[5]
Materials:
-
3-nitro-4-octanol
-
Methanol (MeOH)
-
Raney Nickel (e.g., Grace 3201), as a slurry in water[4]
-
Hydrogen (H₂) gas
-
High-pressure autoclave (e.g., Parr Autoclave)
Procedure:
-
Carefully wash the Raney Nickel catalyst with methanol to remove water.
-
In a 2-liter stainless steel autoclave, load the washed Raney Nickel (e.g., 45 g dry weight) and methanol (300 g).[5]
-
Add the 3-nitro-4-octanol to the autoclave.
-
Seal the autoclave and purge the system first with nitrogen gas and then with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to 600 psig.[5]
-
Begin stirring at 600 RPM and heat the reaction mixture to 40 °C.[5]
-
Maintain these conditions, monitoring the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to carefully remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.
-
Rinse the filter cake with additional methanol.
-
Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield 3-amino-4-octanol. The product can be further purified by vacuum distillation.
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation of 3-amino-4-octanol. While experimental spectra are not widely published, predicted data based on established chemical principles provide a reliable reference.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Data for 3-amino-4-octanol (in CDCl₃) [4]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Position | Approx. Chemical Shift (δ, ppm) |
| H-1 (CH₃) | ~0.90 |
| H-2 (CH₂) | ~1.55 |
| H-3 (CH-N) | ~2.80 |
| H-4 (CH-O) | ~3.50 |
| H-5 (CH₂) | ~1.40 |
| H-6 (CH₂) | ~1.30 |
| H-7 (CH₂) | ~1.30 |
| H-8 (CH₃) | ~0.90 |
| NH₂ | ~1.5-3.0 |
| OH | ~1.5-3.0 |
Note: The chemical shifts for NH₂ and OH protons are variable and depend on concentration and solvent.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can confirm the presence of the key functional groups (O-H, N-H, C-O, C-N).
Table 4: Characteristic Vibrational Frequencies for 3-amino-4-octanol [4]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| O-H Stretch | Alcohol | 3200–3600 | Strong, Broad | Weak |
| N-H Stretch | Primary Amine | 3300–3500 (two bands) | Medium | Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850–2960 | Strong | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1590–1650 | Medium to Strong | Weak |
| C-H Bend | Alkyl (CH₂, CH₃) | 1375–1470 | Medium | Medium |
| C-O Stretch | Secondary Alcohol | ~1100 | Strong | Weak |
| C-N Stretch | Aliphatic Amine | 1020–1250 | Medium to Weak | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 5: Predicted Collision Cross Section (CCS) Data for 3-amino-4-octanol Adducts [8]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.15395 | 137.7 |
| [M+Na]⁺ | 168.13589 | 142.3 |
| [M-H]⁻ | 144.13939 | 135.7 |
Conclusion
3-amino-4-octanol is a versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through a two-step process involving a Henry reaction and subsequent nitro group reduction. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their work. The presence of two chiral centers offers further opportunities for stereoselective applications, which remains a promising area for future research.
References
- 1. guidechem.com [guidechem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. sdlookchem.com [sdlookchem.com]
- 4. 3-amino-4-octanol | 1001354-72-8 | Benchchem [benchchem.com]
- 5. US9034929B2 - Aminoalcohol and biocide compositions for aqueous based systems - Google Patents [patents.google.com]
- 6. 4-Octanol, 3-amino- | C8H19NO | CID 55284966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102050741B - Process for producing nitroalcohols - Google Patents [patents.google.com]
- 8. PubChemLite - 3-amino-4-octanol (C8H19NO) [pubchemlite.lcsb.uni.lu]
